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Compound of Interest

Compound Name: 4-Phenyl-1-butene

Cat. No.: B1585249

A Spectroscopic Guide to 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
phenyl-1-butene, a valuable building block in organic synthesis. The document details the
compound's signature peaks in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, it
outlines the detailed experimental protocols typically employed to acquire such data, ensuring
reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-phenyl-1-butene.

Table 1: *H NMR Spectroscopic Data for 4-Phenyl-1-butene
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

Aromatic protons
7.32-7.15 m 5H

(CeH5s)
5.95-5.81 m 1H -CH=CH:
5.10-4.98 m 2H -CH=CH:2
2.74 t,J=7.6Hz 2H Ph-CH2-
2.38 q,J=7.4Hz 2H -CH2-CH=CH:

Table 2: 13C NMR Spectroscopic Data for 4-Phenyl-1-butene[1]

Chemical Shift (6) ppm

Assignment

141.9 Quaternary Aromatic Carbon
138.5 -CH=CH:

128.4 Aromatic CH

128.3 Aromatic CH

125.8 Aromatic CH

115.1 -CH=CH:

35.8 Ph-CH2-

35.3 -CHz2-CH=CHz2

Table 3: Infrared (IR) Spectroscopy Peak List for 4-Phenyl-1-butene[2]
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Wavenumber (cm~?) Intensity Assignment

3075 Medium =C-H stretch (alkene)
3025 Medium =C-H stretch (aromatic)
2930 Medium C-H stretch (alkane)
1640 Medium C=C stretch (alkene)

1605, 1495, 1450

Medium-Strong

C=C stretch (aromatic ring)

995, 910

Strong

=C-H bend (alkene, out-of-

plane)

740, 700

Strong

C-H bend (aromatic, out-of-

plane)

Table 4: Mass Spectrometry (MS) Data for 4-Phenyl-1-butene[3]

m/z Relative Intensity (%) Proposed Fragment
132 30 [M]* (Molecular lon)
104 100 [M - C2H4]* (Base Peak)
91 85 [C7H7]* (Tropylium ion)
78 20 [CeHe]*

51 15 [CaH3]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired using a high-field NMR spectrometer (e.g., 400

MHz or higher).
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e Sample Preparation: A small amount of 4-phenyl-1-butene (typically 5-10 mg) is dissolved
in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5 mm NMR tube.[4]
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing
(6 =0.00 ppm).

e 1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments) is used to acquire the carbon spectrum, which simplifies the spectrum by
removing C-H coupling.[5] Due to the low natural abundance of 13C, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
required.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased, baseline corrected, and referenced to the
internal standard or the residual solvent peak.[5]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an
infrared spectrum. For a liquid sample like 4-phenyl-1-butene, the Attenuated Total
Reflectance (ATR) technique is often employed.

o Sample Preparation: A single drop of neat 4-phenyl-1-butene is placed directly onto the ATR
crystal (e.g., diamond or germanium).[6]

e Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-IR range (typically
4000-400 cm~1). A background spectrum of the clean, empty ATR crystal is recorded first.[6]

o Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16-32) are co-
added to improve the signal-to-noise ratio.[6]

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of

volatile compounds like 4-phenyl-1-butene.

Sample Preparation: A dilute solution of 4-phenyl-1-butene is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

GC Separation: A small volume of the sample (e.g., 1 L) is injected into the GC, which is
equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven
temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher
final temperature (e.g., 250 °C) to ensure the separation of components.[7] Helium is
typically used as the carrier gas.

MS Detection: As the separated components elute from the GC column, they enter the mass
spectrometer. Electron lonization (EI) is a common ionization method, where the molecules
are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and
fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their
mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragments. The fragmentation pattern is a unique fingerprint of the molecule and can be used
for its identification by comparing it to spectral libraries or by analyzing the fragmentation
pathways.[8]

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A schematic of the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for 4-phenyl-1-butene (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585249#spectroscopic-data-for-4-phenyl-1-butene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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